molecular formula C4H4BrF6N B3048417 2-Bromo-N,N-bis(trifluoromethyl)ethylamine CAS No. 1683-83-6

2-Bromo-N,N-bis(trifluoromethyl)ethylamine

Cat. No.: B3048417
CAS No.: 1683-83-6
M. Wt: 259.98 g/mol
InChI Key: FSFDGHJZNNXOFZ-UHFFFAOYSA-N
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Description

2-Bromo-N,N-bis(trifluoromethyl)ethylamine is an organic compound with the molecular formula C₄H₄BrF₆N It is characterized by the presence of a bromine atom, two trifluoromethyl groups, and an ethylamine backbone

Scientific Research Applications

2-Bromo-N,N-bis(trifluoromethyl)ethylamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.

    Medicine: Researchers explore its potential as a precursor for drug development, particularly in the design of molecules with improved pharmacokinetic properties.

    Industry: It is used in the production of specialty chemicals and materials with unique properties, such as fluorinated polymers and surfactants.

Preparation Methods

The synthesis of 2-Bromo-N,N-bis(trifluoromethyl)ethylamine typically involves the reaction of ethylamine with bromine and trifluoromethylating agents under controlled conditions. One common method involves the use of bromine and trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the desired product.

Chemical Reactions Analysis

2-Bromo-N,N-bis(trifluoromethyl)ethylamine undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides, leading to the formation of a wide range of derivatives.

    Oxidation and Reduction: The compound can be oxidized to form corresponding N-oxides or reduced to yield amines with different substitution patterns.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form carbon-carbon bonds.

Mechanism of Action

The mechanism of action of 2-Bromo-N,N-bis(trifluoromethyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can modulate the activity of enzymes by binding to their active sites or altering their conformation, leading to changes in cellular pathways and processes.

Comparison with Similar Compounds

2-Bromo-N,N-bis(trifluoromethyl)ethylamine can be compared with other similar compounds such as:

    2-Bromo-2-fluoro-N,N-bis(trifluoromethyl)ethylamine: This compound has a fluorine atom in place of one hydrogen atom, which can significantly alter its reactivity and biological activity.

    2-Bromo-1,1,2,2-tetrafluoro-N,N-bis(trifluoromethyl)ethylamine: The presence of additional fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation.

    Ethylamine, 2-bromo-N,N-bis(trifluoromethyl): This compound lacks the trifluoromethyl groups, resulting in different chemical and biological properties.

Properties

IUPAC Name

2-bromo-N,N-bis(trifluoromethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4BrF6N/c5-1-2-12(3(6,7)8)4(9,10)11/h1-2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSFDGHJZNNXOFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CBr)N(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4BrF6N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80631119
Record name 2-Bromo-N,N-bis(trifluoromethyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1683-83-6
Record name 2-Bromo-N,N-bis(trifluoromethyl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80631119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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